Deferoxamine Delivers the Highest Physiological Iron Affinity (pFe³⁺ 26.5) Among Clinically Approved Iron Chelators
Under standardized conditions (1 µM Fe³⁺, 10 µM ligand, pH 7.4), deferoxamine achieves a pFe³⁺ of 26.5, which is 4.0 log units higher than deferasirox (pFe³⁺ 22.5) and 6.0 log units higher than deferiprone (pFe³⁺ 20.5) [1]. A higher pFe³⁺ value indicates that deferoxamine can bind labile Fe(III) at substantially lower free ligand concentrations, a property critical for minimizing redox-active iron in plasma without requiring high micromolar circulating drug levels.
| Evidence Dimension | pFe³⁺ value (physiological iron affinity at pH 7.4, 1 µM Fe³⁺, 10 µM ligand) |
|---|---|
| Target Compound Data | pFe³⁺ = 26.5 |
| Comparator Or Baseline | Deferasirox: pFe³⁺ = 22.5; Deferiprone: pFe³⁺ = 20.5 |
| Quantified Difference | DFO outperforms DFX by 4.0 log units and DFP by 6.0 log units in pFe³⁺ |
| Conditions | Speciation analysis using literature stability constants; pH 7.4, 25°C, 0.1 M ionic strength; direct comparative data from Ma et al. ASH 2012. |
Why This Matters
For procurement decisions, this metric ensures that only DFO guarantees effective iron scavenging at very low free ligand concentrations, critical for continuous infusion regimens where plasma levels are maintained in the low micromolar range.
- [1] Ma Y, Zhou T, Hider RC. A Comparison of the Clinically Relevant Physicochemical Properties of Four Iron Chelators: Deferoxamine, Deferiprone, Deferasirox and SPD602. ASH Annual Meeting. 2012. Table: Fe³⁺ logK, pFe³⁺ values. View Source
